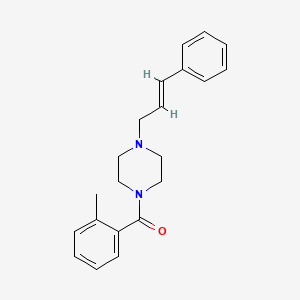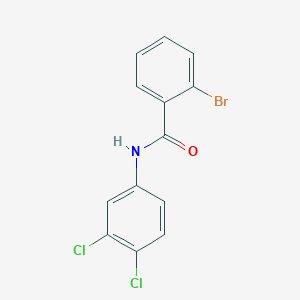![molecular formula C15H19F3N2O2 B5619737 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)
9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirolactam derivatives, such as ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylates, involves one-pot, multi-component reactions catalyzed by Et3N. The efficiency and yield of these reactions are influenced by the choice of catalyst and reaction temperature. Additionally, certain compounds can undergo further transformation into dehydrated products under specific conditions, suggesting a method for modifying spirolactam derivatives including 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (Jia Li et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and intermolecular interactions of related compounds. For example, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane reveals the formation of one-dimensional supramolecular chains and two-dimensional networks through hydrogen bonding, which could be analogous to the structural characteristics of 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (T. Zhu, 2011).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar spirolactam derivatives, which participate in various chemical reactions. For instance, the dienone-phenol rearrangement of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes and their analogs under hydrolytic cleavage in an acid medium demonstrates the potential reactivity patterns that might be applicable to 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (V. A. Glushkov et al., 2011).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solubility, melting points, and crystal formation, are critical for understanding their behavior in various environments. Although specific data on 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not readily available, studies on analogous compounds provide a basis for predicting its physical characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential aspects of understanding a compound's utility in broader chemical contexts. The enhanced reactivity of related spirocyclic anhydrides in specific reactions suggests that 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol may also exhibit unique chemical behaviors conducive to novel applications (A. Rashevskii et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
9-[5-(trifluoromethyl)pyridin-2-yl]-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)11-3-4-13(19-10-11)20-7-5-14(6-8-20)12(21)2-1-9-22-14/h3-4,10,12,21H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRFJROLVGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[5-(Trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)
![2-(ethylamino)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5619662.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5619669.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5619674.png)
![9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5619701.png)

![5-{[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5619709.png)
![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)
![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5619722.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine](/img/structure/B5619729.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)